Capsicinonato

Descripción general

Descripción

- El capsiconiato es un compuesto orgánico que generalmente se encuentra como un sólido cristalino blanco a amarillo pálido.

- Tiene un olor picante y exhibe cierta solubilidad, disolviéndose en varios solventes orgánicos.

- El capsiconiato se aísla de los frutos de la planta de pimiento (Capsicum baccatum L. var. praetermissum).

Aplicaciones Científicas De Investigación

- Las aplicaciones potenciales del capsiconiato incluyen:

Investigación del dolor: Debido a su actividad agonista de TRPV1, puede ser relevante en estudios relacionados con el dolor.

Estudios de inflamación: Investigar sus efectos en las vías de inflamación.

Investigación de la epilepsia: Explorando su impacto en los mecanismos relacionados con las convulsiones.

Métodos De Preparación

- El capsiconiato se extrae comúnmente de los chiles.

- Se emplean métodos específicos de extracción y purificación para obtener este compuesto.

Análisis De Reacciones Químicas

- El capsiconiato es un agonista de TRPV1 (EC50 = 3.2 μM). TRPV1 (receptor potencial transitorio de tipo vanilloide 1) es un canal catiónico no selectivo que permite el paso de iones calcio.

- Activa TRPV1, que juega un papel en varias actividades fisiológicas asociadas con la capsaicina (el compuesto responsable del picante del chile).

- Estudios in vitro muestran que la actividad agonista del capsiconiato para TRPV1 es más débil que la de la capsaicina o el capsiato. es comparable a otros compuestos naturales como el gingerol, la piperina y el capsaicinol .

Mecanismo De Acción

- El capsiconiato ejerce sus efectos activando los canales TRPV1.

- Los objetivos moleculares y las vías de señalización involucradas en su acción necesitan más investigación.

Comparación Con Compuestos Similares

- La singularidad del capsiconiato radica en su estructura específica y actividad agonista de TRPV1.

- Compuestos similares incluyen capsaicina, gingerol, piperina y capsaicinol.

Propiedades

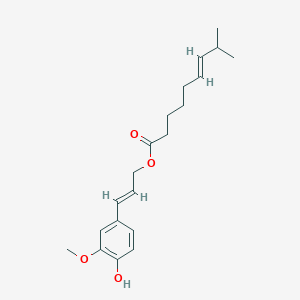

IUPAC Name |

[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] (E)-8-methylnon-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-16(2)9-6-4-5-7-11-20(22)24-14-8-10-17-12-13-18(21)19(15-17)23-3/h6,8-10,12-13,15-16,21H,4-5,7,11,14H2,1-3H3/b9-6+,10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWSMOFWZCBFSU-OAMUUVBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCCCCC(=O)OCC=CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/CCCCC(=O)OC/C=C/C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

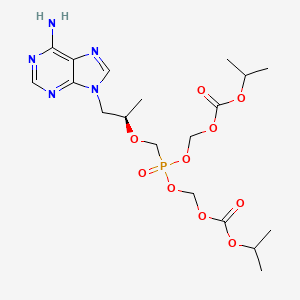

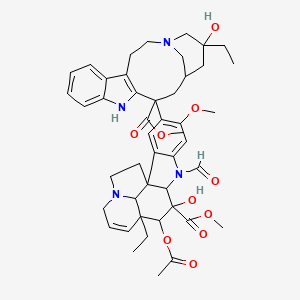

Feasible Synthetic Routes

Q1: Does capsiconiate exhibit anti-invasive activity against lung adenocarcinoma cells like its counterparts, capsaicin and capsiate?

A1: Unlike capsaicin and capsiate, current research suggests that capsiconiate does not demonstrate anti-invasive activity against lung adenocarcinoma cells. Studies utilizing Boyden chamber assays and spherical invasion assays found that capsiconiate did not suppress the invasion of three different human lung adenocarcinoma cell lines. [, , , , , ]

Q2: Has capsiconiate been shown to have any effect on the metastasis of non-small cell lung cancer (NSCLC)?

A2: The provided research articles focus primarily on capsaicin and capsiate, with limited investigation into the anti-metastatic properties of capsiconiate. Therefore, we cannot definitively conclude whether capsiconiate influences NSCLC metastasis based on the available data. [, , , , , ]

Q3: What is the structural difference between capsaicin, capsiate, and capsiconiate?

A3: While the provided research papers highlight the structural similarities between these compounds, they do not provide detailed structural information for capsiconiate. Further research is necessary to elucidate the precise structural distinctions between these three compounds. [, , , , , ]

Q4: Are there any ongoing studies exploring potential applications of capsiconiate in other disease models or biological systems?

A4: The provided research articles primarily focus on the anti-cancer properties of capsaicin and capsiate in the context of lung cancer. Currently, there is no mention of investigations into other potential applications of capsiconiate within these studies. [, , , , , ]

Q5: Despite its lack of anti-invasive activity in the presented studies, could capsiconiate potentially serve as a starting point for developing novel compounds with therapeutic benefits?

A5: Although capsiconiate did not show anti-invasive activity in the specific cell lines tested, further research is needed to fully understand its potential. Investigating its properties in other biological contexts and exploring potential structural modifications could reveal undiscovered therapeutic applications. [, , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide;hydrochloride](/img/structure/B1662927.png)